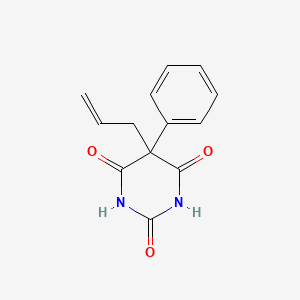
Phenallymal
概要
説明
Synthesis Analysis
The synthesis of Phenallymal or compounds related to it often involves complex chemical processes. For instance, 2-Phenallyl has been utilized as a versatile protecting group for the asymmetric one-pot three-component synthesis of propargylamines, demonstrating its importance in synthetic chemistry. This process achieves enantiomeric excesses of up to 96%, showcasing the efficiency and precision of modern synthetic methods. The 2-Phenallyl group can be easily removed, indicating its utility in the synthesis of complex molecules (Gommermann & Knochel, 2005).
Molecular Structure Analysis
Understanding the molecular structure of Phenallymal is crucial for grasping its chemical behavior. While specific studies directly analyzing the molecular structure of Phenallymal were not identified, the research on related compounds and their synthesis offers insights into the structural intricacies that can influence Phenallymal's properties. For example, the synthesis of novel derivatives of 1,10‐phenanthroline, which involve N-heterocyclic compounds, highlights the complex molecular frameworks that can be constructed and may relate to the structural considerations for Phenallymal derivatives (Garas & Vagg, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of Phenallymal are indicative of its reactivity and potential applications in various fields. While the direct chemical reactions involving Phenallymal were not discussed, the synthesis methods for related compounds, such as the synthesis of phenanthrenes via CuBr2-catalyzed coupling, provide a window into the types of chemical reactions Phenallymal might undergo. Such methods demonstrate the compound's compatibility with a wide range of functional groups, hinting at its versatile chemical properties (Ye et al., 2011).
Physical Properties Analysis
The physical properties of Phenallymal, such as solubility, melting point, and crystal structure, are essential for its handling and application in various contexts. Although specific studies detailing these properties for Phenallymal were not identified, the research into the synthesis and characterization of novel compounds offers a foundation for understanding the factors that influence these properties. For example, the study on thioarsenate compounds highlights how solvothermal synthesis can lead to unique structural features with specific thermal stabilities and optical properties, which could be relevant when considering the physical properties of Phenallymal derivatives (Du et al., 2012).
Chemical Properties Analysis
The chemical properties of Phenallymal, including its reactivity, stability, and interactions with other compounds, are critical for its effective use. Insights into these properties can be gleaned from studies on related compounds, such as the synthesis of phenalenone polyketide, which involves complex cyclization catalyzed by fungal enzymes. This research provides an understanding of the intricate chemical processes that can influence the properties of compounds like Phenallymal, highlighting the importance of enzymatic reactions in determining chemical stability and reactivity (Gao et al., 2016).
科学的研究の応用
1. Biodegradation in Anaerobic Environments
Phenallymal (referred to as phenanthrene in the study) demonstrates potential for biodegradation by microorganisms in anaerobic conditions. This research highlights the biodegradation kinetics of phenanthrene, showcasing its capacity to be degraded by mixed consortia of microorganisms, which is crucial for environmental remediation processes (Nasrollahzadeh et al., 2010).
2. Phage-Host Interaction Studies
Phage research, which has explored bacteriophages' interactions with bacteria, provides insights that could be applicable to phenallymal studies. This research offers ecological perspectives on phage-host dynamics, potentially relevant for understanding the environmental interactions of phenallymal (Chibani-Chennoufi et al., 2004).
3. Environmental Remediation Techniques
The study on surfactant use in remediating sediments contaminated with phenanthrene, a compound similar to phenallymal, provides insights into how surfactants can be used in removing hydrophobic organic compounds from contaminated environments. This research shows the importance of salinity in influencing the effectiveness of surfactants (Sun, Wu, & Wang, 2009).
Safety And Hazards
将来の方向性
There is little evidence that Phenallymal is currently being manufactured or sold . The Committee found that there was insufficient evidence that Phenallymal is being, or is likely to be, abused so as to constitute a public health and social problem warranting the placing of the substance under international control . The degree of public health and social problems associated with the drug was found to be low as was its therapeutic usefulness . In the light of this assessment, the Committee recommended against scheduling of the drug .
特性
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenallymal | |
CAS RN |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



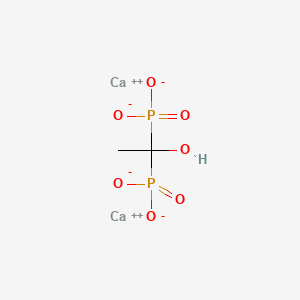
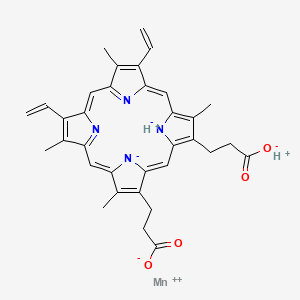
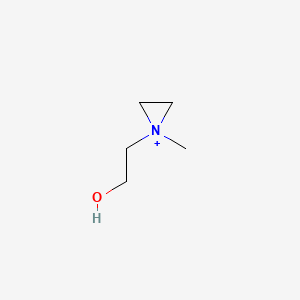
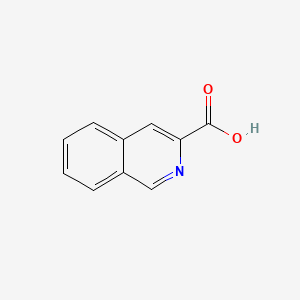
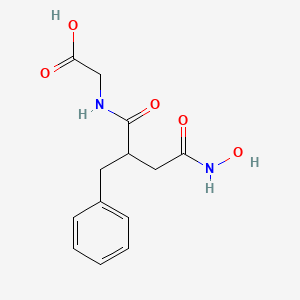
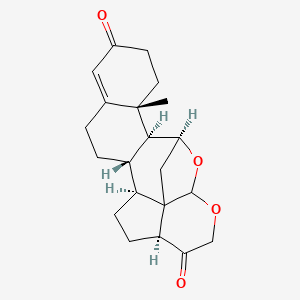
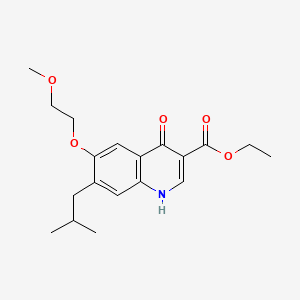
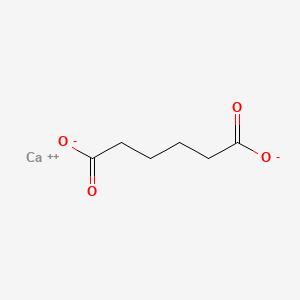
![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
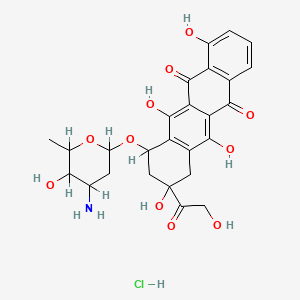
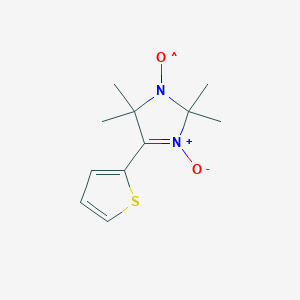
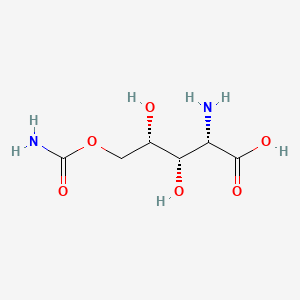
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)